molecular formula C5H6N4 B1472080 1-(azidomethyl)cyclopropane-1-carbonitrile CAS No. 1124213-11-1

1-(azidomethyl)cyclopropane-1-carbonitrile

Cat. No.: B1472080
CAS No.: 1124213-11-1
M. Wt: 122.13 g/mol
InChI Key: IBHXYBCANROUPG-UHFFFAOYSA-N
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Description

1-(azidomethyl)cyclopropane-1-carbonitrile is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a cyclopropane ring, which is further connected to a carbonitrile group (-CN). The azido group is known for its high reactivity, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(azidomethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropanecarbonitrile with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group without unwanted side reactions . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity .

Chemical Reactions Analysis

1-(azidomethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts like copper(I) for cycloaddition reactions.

Scientific Research Applications

1-(azidomethyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocycles and complex organic molecules.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in manufacturing processes to improve product quality and efficiency, with considerations for health and safety.

Mechanism of Action

The mechanism of action of 1-(azidomethyl)cyclopropane-1-carbonitrile involves its high reactivity due to the presence of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-(azidomethyl)cyclopropane-1-carbonitrile can be compared with other azido-containing compounds, such as:

    1-(Azidomethyl)-5H-tetrazole: This compound also contains an azido group and is used in the synthesis of energetic materials.

    1-(Azidoethyl)-5H-tetrazole: Similar to the above, but with an ethyl group instead of a methyl group.

    1-(Azidopropyl)-5H-tetrazole: Contains a propyl group and is used in similar applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to linear or aromatic azido compounds.

Properties

IUPAC Name

1-(azidomethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHXYBCANROUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279432
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124213-11-1
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of (1-cyanocyclopropyl)methyl methanesulfonate (21.52 mmol, 3.77 g) and sodium azide (43.0 mmol, 2.80 g) in N,N-dimethyl formamide (40 mL) was heated to 120° C. for ˜18 hours. The mixture was allowed to cool and was diluted with water and ethyl acetate. The organic layer was separated, dried over sodium sulphate and concentrated under reduced pressure to give an oil. This oil was taken up in ether and washed with water, dried and concentrated under reduced pressure to give the intermediate 1-(azidomethyl)cyclopropanecarbonitrile (1.8 g) as an oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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